Loxapine impurity 2-d8
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Overview
Description
Loxapine impurity 2-d8 is a deuterium-labeled derivative of Loxapine impurity 2. Deuterium is a stable isotope of hydrogen, and its incorporation into drug molecules can significantly affect their pharmacokinetic and metabolic profiles . This compound is primarily used as a tracer in drug development processes to quantify and study the behavior of Loxapine and its metabolites .
Preparation Methods
The preparation of Loxapine impurity 2-d8 involves the incorporation of deuterium into the Loxapine impurity 2 molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The specific reaction conditions and industrial production methods for this compound are not widely documented, but they generally involve standard organic synthesis techniques adapted to incorporate deuterium .
Chemical Reactions Analysis
Loxapine impurity 2-d8, like its non-deuterated counterpart, can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like sodium hydroxide or ammonia.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Loxapine impurity 2-d8 has several scientific research applications, including:
Chemistry: It is used as a tracer to study the behavior of Loxapine and its metabolites in various chemical reactions.
Biology: It helps in understanding the metabolic pathways and interactions of Loxapine in biological systems.
Medicine: It aids in the development of Loxapine-based drugs by providing insights into their pharmacokinetics and metabolism.
Industry: It is used in the quality control and validation of Loxapine production processes.
Mechanism of Action
The mechanism of action of Loxapine impurity 2-d8 is similar to that of Loxapine. Loxapine is a dopamine antagonist and a serotonin 5-HT2 blocker. It exerts its effects by antagonizing these receptors, leading to cortical inhibition and the suppression of aggression and agitation . The incorporation of deuterium does not significantly alter the mechanism of action but can affect the pharmacokinetic and metabolic profiles .
Comparison with Similar Compounds
Loxapine impurity 2-d8 is unique due to the incorporation of deuterium, which distinguishes it from other similar compounds. Some similar compounds include:
Loxapine-d8 Hydrochloride: Another deuterium-labeled derivative of Loxapine.
8-Hydroxy Loxapine-d3: A deuterium-labeled derivative with a hydroxyl group.
8-Methoxy Loxapine-d3: A deuterium-labeled derivative with a methoxy group.
These compounds share similar chemical structures but differ in their specific functional groups and the number of deuterium atoms incorporated.
Properties
Molecular Formula |
C30H22Cl2N4O2 |
---|---|
Molecular Weight |
549.5 g/mol |
IUPAC Name |
8-chloro-6-[4-(8-chlorobenzo[b][1,4]benzoxazepin-6-yl)-2,2,3,3,5,5,6,6-octadeuteriopiperazin-1-yl]benzo[b][1,4]benzoxazepine |
InChI |
InChI=1S/C30H22Cl2N4O2/c31-19-9-11-25-21(17-19)29(33-23-5-1-3-7-27(23)37-25)35-13-15-36(16-14-35)30-22-18-20(32)10-12-26(22)38-28-8-4-2-6-24(28)34-30/h1-12,17-18H,13-16H2/i13D2,14D2,15D2,16D2 |
InChI Key |
WCYJIJQSIRWGPW-DBVREXLBSA-N |
Isomeric SMILES |
[2H]C1(C(N(C(C(N1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)([2H])[2H])([2H])[2H])C5=NC6=CC=CC=C6OC7=C5C=C(C=C7)Cl)([2H])[2H])[2H] |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3OC4=C2C=C(C=C4)Cl)C5=NC6=CC=CC=C6OC7=C5C=C(C=C7)Cl |
Origin of Product |
United States |
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